molecular formula C9H16N2O5 B557164 Boc-D-asparagine CAS No. 75647-01-7

Boc-D-asparagine

Cat. No.: B557164
CAS No.: 75647-01-7
M. Wt: 232.23 g/mol
InChI Key: FYYSQDHBALBGHX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions. The BOC group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Safety and Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. The combustion of Boc-D-asparagine can produce carbon oxides and nitrogen oxides .

Future Directions

Expression of human asparagine synthetase (ASNS) promotes metastatic progression and tumor cell invasiveness in colorectal and breast cancer, presumably by altering cellular levels of L-asparagine . This suggests that Boc-D-asparagine and other asparagine derivatives could potentially be targeted in cancer therapies .

Relevant Papers

Several papers have been retrieved that are relevant to this compound. These include a paper on the high-resolution crystal structure of human asparagine synthetase , a paper on the mild deprotection of the N-tert-butyl-dicarbonate (N-Boc) group , and a paper on asparagine: a metabolite to be targeted in cancers .

Mechanism of Action

Target of Action

Boc-D-Asn-OH, also known as Boc-D-asparagine, is primarily used in the field of life sciences research . It’s important to note that the targets can vary depending on the specific context of the research.

Biochemical Pathways

Boc-D-Asn-OH is used in peptide synthesis , which involves the formation of peptides through the coupling of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under different temperature conditions .

Industrial Production Methods: In industrial settings, the preparation of BOC-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further substitution reactions at the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, BOC deprotection yields the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

  • ®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
  • ®-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
  • ®-4-Amino-3-((tert-butoxycarbonyl)amino)butanoic acid

Comparison: ®-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its specific structure, which includes a carbonyl group adjacent to the amino group. This structure allows for unique reactivity patterns compared to other BOC-protected amino acids. The presence of the carbonyl group can influence the compound’s reactivity in oxidation and reduction reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSQDHBALBGHX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364634
Record name Boc-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75647-01-7
Record name Boc-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-asparagine
Reactant of Route 2
Reactant of Route 2
Boc-D-asparagine
Reactant of Route 3
Reactant of Route 3
Boc-D-asparagine
Reactant of Route 4
Boc-D-asparagine
Reactant of Route 5
Boc-D-asparagine
Reactant of Route 6
Reactant of Route 6
Boc-D-asparagine
Customer
Q & A

Q1: What is the role of Boc-D-asparagine in the synthesis of acyl 2,3-diaminopropionic acid oligomers?

A: this compound serves as the crucial starting material in the multi-step synthesis of N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH). [] This compound acts as a scaffold for attaching various side chains, ultimately leading to the creation of diverse acyl trimers through a modular approach. [] Essentially, this compound provides the initial building block upon which the desired oligomers are constructed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.